molecular formula C14H26O B118845 7-Tetradecen-2-one, (7Z)- CAS No. 146955-45-5

7-Tetradecen-2-one, (7Z)-

Cat. No. B118845
M. Wt: 210.36 g/mol
InChI Key: ZFQMGOCRWDJUCX-HJWRWDBZSA-N
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Description

7-Tetradecen-2-one, (7Z)-, also known as (Z)-7-Tetradecen-2-one, is a chemical compound with the molecular formula C14H26O . It has a molecular weight of 210.3556 . It is also known by its systematic name, Z-7-Tetradecen-2-one .


Molecular Structure Analysis

The molecular structure of 7-Tetradecen-2-one, (7Z)-, consists of an unbranched aliphatic carbon chain with one double bond, ending in a ketone functional group . The structure is achiral, with no defined stereocenters . The InChIKey for this compound is ZFQMGOCRWDJUCX-HJWRWDBZSA-N .


Physical And Chemical Properties Analysis

7-Tetradecen-2-one, (7Z)-, is a colorless to pale yellow clear liquid . It has a molecular weight of 210.356 Da . The compound has a boiling point of 297.42 °C .

Scientific Research Applications

  • Catalysis and Reaction Media : Haumann, Koch, and Schomäcker (2003) investigated the hydroformylation of 7-tetradecene using a cobalt catalyst in microemulsions. Their study focused on the influence of temperature, pressure, surfactant concentration, metal concentration, and ligand excess on the activity and selectivity in producing linear aldehydes (Haumann, Koch, & Schomäcker, 2003).

  • Organic Synthesis and Photoelectrochemical Solar Cells : Li et al. (2002) conducted research on new naphthalocyanines with hydroxy and carboxylate substituents, including the synthesis and characterization of tetra-acid derivative 7, and its application in photoelectrochemical solar cells (Li et al., 2002).

  • Hydroformylation Performance : Breckwoldt, Goosen, van der Gryp, and Smith (2019) explored the rhodium-catalyzed hydroformylation of 7-tetradecene, noting the effects of reaction temperature, pressure, and molar ratio on the formation of branched aldehydes (Breckwoldt et al., 2019).

  • Retinoid Synthesis : Álvarez, Domínguez, and de Lera (2001) achieved efficient synthesis of ethyl (7Z)–retinoate using a Suzuki coupling method, which is a significant contribution to retinoid chemistry (Álvarez, Domínguez, & de Lera, 2001).

  • Metathesis in Ionic Liquids : Williams, Ajam, and Ranwell (2006) studied the self-metathesis of 1-octene to form 7-tetradecene in ionic liquids, highlighting the significant effect of the ionic liquid on the selectivity and conversion of the metathesis reaction (Williams, Ajam, & Ranwell, 2006).

  • Insect Pheromone Synthesis : Ragoussis, Perdikaris, Karamolegkos, and Magkiosi (2008) described an efficient synthesis of (3E,7Z)-3,7-tetradecadienyl acetate, a major component of a sex pheromone for the potato pest Symmetrischema tangolias (Ragoussis et al., 2008).

properties

IUPAC Name

(Z)-tetradec-7-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h8-9H,3-7,10-13H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQMGOCRWDJUCX-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888987
Record name 7-Tetradecen-2-one, (7Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tetradecen-2-one, (7Z)-

CAS RN

146955-45-5
Record name (Z)-7-Tetradecen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146955-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Tetradecen-2-one, (7Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146955455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Tetradecen-2-one, (7Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Tetradecen-2-one, (7Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-TETRADECEN-2-ONE, (7Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5954706T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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